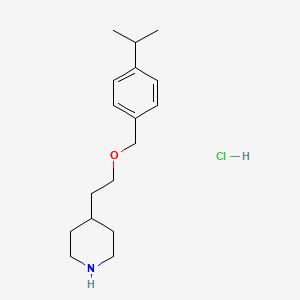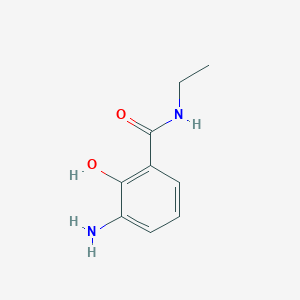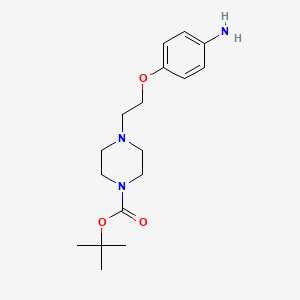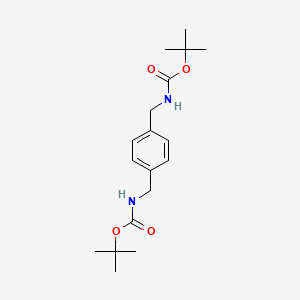
4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application have been published .Physical And Chemical Properties Analysis
The molecular formula of 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is C17H28ClNO . Its molecular weight is 297.9 g/mol .Scientific Research Applications
Anesthetic Research
4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride: has been studied for its potential use as an effective anesthetic. Its structural relation to phenethylamine derivatives suggests that it may interact with biological membranes and neuronal receptors in a way that could induce anesthesia. Research in this area focuses on optimizing its pharmacokinetic properties to enhance its efficacy and safety as an anesthetic agent.
Analgesic Development
The compound’s interaction with piperidine receptors also indicates potential analgesic properties. Studies are exploring its ability to modulate pain pathways, with the aim of developing new pain management solutions that could offer an alternative to traditional opioids, potentially with fewer side effects and lower risk of dependency.
Neuroprotective Agent
Research into neurodegenerative diseases has identified 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride as a candidate for neuroprotection. Its chemical structure allows it to cross the blood-brain barrier, and it’s being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways in neurodegeneration.
Anti-Arrhythmic Studies
The modulation of cardiac ion channels is another area of application for this compound. Its effects on the nervous system suggest that it could be used to stabilize heart rhythms, and research is ongoing to determine its efficacy and safety in treating various forms of cardiac arrhythmias.
Synthetic Chemistry
In the field of synthetic chemistry, 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride serves as a building block for the synthesis of more complex molecules. Its piperidine moiety is particularly valuable for constructing compounds with potential pharmacological activities, including antiviral, antibacterial, and anticancer properties .
Pharmacological Applications
Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals. They are integral in the design of drugs due to their versatile pharmacophore which can interact with a variety of biological targets. The compound’s role in drug discovery and development is therefore significant, with ongoing research into its applications across a broad spectrum of diseases .
Material Science
The compound’s unique properties are being explored in material science for the development of novel materials with specific characteristics. Its ability to form stable bonds and its reactivity make it a candidate for creating new polymers or coatings with desired physical and chemical properties.
Analytical Chemistry
Lastly, in analytical chemistry, 4-Isopropylbenzyl 2-(4-piperidinyl)ethyl ether hydrochloride is used as a standard or reference compound in chromatography and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and validation of analytical methods, which is crucial for quality control in various industries .
properties
IUPAC Name |
4-[2-[(4-propan-2-ylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-14(2)17-5-3-16(4-6-17)13-19-12-9-15-7-10-18-11-8-15;/h3-6,14-15,18H,7-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTNJGJTIUFUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1397424.png)
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)







![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)

![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)